Cas no 887579-43-3 (4-Formyl-2-pyridinemethylamine)
4-Formyl-2-pyridinemethylamine Chemical and Physical Properties
Names and Identifiers
-
- 2-(Aminomethyl)isonicotinaldehyde
- 2-(Aminomethyl)-4-pyridinecarboxaldehyde
- 2-(aminomethyl)pyridine-4-carbaldehyde
- 4-FORMYL-2-PYRIDINEMETHYLAMINE
- AC-461
- 2-(Aminomethyl)-4-pyridinecarboxaldehyde (ACI)
- 887579-43-3
- AB31349
- SCHEMBL20276120
- DB-078171
- DTXSID20652146
- AKOS006286049
- 4-Formyl-2-pyridinemethylamine
-
- Inchi: 1S/C7H8N2O/c8-4-7-3-6(5-10)1-2-9-7/h1-3,5H,4,8H2
- InChI Key: CAULDPBWXTZGNI-UHFFFAOYSA-N
- SMILES: O=CC1C=C(CN)N=CC=1
Computed Properties
- Exact Mass: 136.06400
- Monoisotopic Mass: 136.064
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 2
- Complexity: 116
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: -0.8
- Topological Polar Surface Area: 56A^2
Experimental Properties
- Density: 1.191
- Boiling Point: 276.6°C at 760 mmHg
- Flash Point: 121.1°C
- Refractive Index: 1.608
- PSA: 55.98000
- LogP: 1.05310
4-Formyl-2-pyridinemethylamine Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
4-Formyl-2-pyridinemethylamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM171246-1g |
2-(Aminomethyl)-4-pyridinecarboxaldehyde |
887579-43-3 | 95% | 1g |
$720 | 2021-08-05 | |
| TRC | F254635-50mg |
4-Formyl-2-pyridinemethylamine |
887579-43-3 | 50mg |
$ 165.00 | 2022-06-05 | ||
| TRC | F254635-100mg |
4-Formyl-2-pyridinemethylamine |
887579-43-3 | 100mg |
$ 275.00 | 2022-06-05 | ||
| TRC | F254635-250mg |
4-Formyl-2-pyridinemethylamine |
887579-43-3 | 250mg |
$ 550.00 | 2022-06-05 | ||
| Alichem | A029206730-1g |
2-(Aminomethyl)isonicotinaldehyde |
887579-43-3 | 95% | 1g |
$638.60 | 2023-08-31 | |
| Chemenu | CM171246-1g |
2-(Aminomethyl)-4-pyridinecarboxaldehyde |
887579-43-3 | 95% | 1g |
$661 | 2023-01-02 | |
| A2B Chem LLC | AC02561-2.5g |
2-(Aminomethyl)isonicotinaldehyde |
887579-43-3 | 97% | 2.5g |
$1092.00 | 2024-04-19 | |
| Ambeed | A756512-1g |
2-(Aminomethyl)isonicotinaldehyde |
887579-43-3 | 95+% | 1g |
$601.0 | 2025-04-15 | |
| Crysdot LLC | CD11030153-1g |
2-(Aminomethyl)isonicotinaldehyde |
887579-43-3 | 95+% | 1g |
$770 | 2024-07-18 |
4-Formyl-2-pyridinemethylamine Suppliers
4-Formyl-2-pyridinemethylamine Related Literature
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Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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Fuming Xiao,Mengzhu Wang,Yunxiang Lei,Wenbo Dai,Yunbing Zhou,Miaochang Liu,Wenxia Gao,Xiaobo Huang,Huayue Wu J. Mater. Chem. C, 2020,8, 17410-17416
Additional information on 4-Formyl-2-pyridinemethylamine
Chemical Profile of 4-Formyl-2-pyridinemethylamine (CAS No. 887579-43-3)
4-Formyl-2-pyridinemethylamine, identified by its Chemical Abstracts Service (CAS) number 887579-43-3, is a significant intermediate in the realm of pharmaceutical and agrochemical synthesis. This compound, featuring a pyridine core with both formyl and amine functional groups, has garnered attention due to its versatile reactivity and potential applications in drug development. The structural motif of 4-formyl-2-pyridinemethylamine makes it a valuable building block for constructing more complex molecules, particularly in the synthesis of bioactive agents.
The pyridine scaffold is ubiquitous in medicinal chemistry, owing to its ability to mimic the nitrogenous bases found in nucleic acids and its capacity to engage in hydrogen bonding interactions. The presence of a formyl group (-CHO) at the 4-position and an amine group (-NH₂) at the 2-position enhances the compound's utility as a synthetic precursor. These functional groups allow for further derivatization through condensation, reduction, or nucleophilic addition reactions, enabling the construction of diverse pharmacophores.
In recent years, there has been a surge in research focused on developing novel therapeutic agents derived from heterocyclic compounds. Among these, 4-formyl-2-pyridinemethylamine has emerged as a promising candidate for several applications. Its structural features make it particularly suitable for designing small-molecule inhibitors targeting enzyme-catalyzed pathways involved in diseases such as cancer, inflammation, and infectious disorders. For instance, the formyl group can be readily converted into an aldehyde or carboxylic acid, while the amine group can undergo acylation or alkylation to introduce additional substituents.
One of the most compelling aspects of 4-formyl-2-pyridinemethylamine is its role in the synthesis of kinase inhibitors. Kinases are enzymes that play critical roles in cell signaling pathways, and their dysregulation is often associated with various diseases, including cancer. By leveraging the reactivity of the pyridine core and its functional groups, researchers have been able to develop potent inhibitors that selectively target specific kinases. For example, derivatives of this compound have shown promise in preclinical studies as inhibitors of Janus kinases (JAKs), which are involved in immune responses and have been implicated in autoimmune diseases.
Another area where 4-formyl-2-pyridinemethylamine has found utility is in the development of antiviral agents. The ability to modify both the formyl and amine groups allows for the creation of molecules that can interact with viral proteases or polymerases. Recent studies have demonstrated that pyridine-based compounds can disrupt viral replication cycles by inhibiting key enzymes required for viral assembly and maturation. The structural flexibility of 4-formyl-2-pyridinemethylamine makes it an ideal candidate for designing such antiviral drugs.
The agrochemical industry has also recognized the potential of 4-formyl-2-pyridinemethylamine as a precursor for developing novel pesticides and herbicides. Pyridine derivatives are known for their efficacy in controlling pests and weeds by interfering with essential biological processes. By incorporating different substituents into the pyridine core, chemists have been able to create compounds that exhibit high selectivity and low toxicity towards target organisms. This has led to the development of environmentally friendly alternatives to traditional agrochemicals.
From a synthetic chemistry perspective, 4-formyl-2-pyridinemethylamine offers several advantages as a starting material. Its reactivity allows for multiple pathways to introduce diverse functional groups, making it adaptable to various synthetic strategies. Additionally, its stability under standard conditions ensures ease of handling and storage during laboratory-scale preparations. These attributes have made it a preferred choice for medicinal chemists engaged in drug discovery programs.
The growing interest in green chemistry has further highlighted the importance of compounds like 4-formyl-2-pyridinemethylamine. Researchers are increasingly seeking synthetic routes that minimize waste generation and utilize sustainable methodologies. The versatility of this compound aligns well with these principles, as it can be synthesized through catalytic processes that reduce reliance on hazardous reagents.
In conclusion,4-formyl-2-pyridinemethylamine (CAS No. 887579-43-3) represents a multifaceted intermediate with significant potential across multiple domains of chemical research and application. Its structural features enable diverse derivatization strategies, making it indispensable in pharmaceutical synthesis. As research continues to uncover new therapeutic targets and sustainable synthetic methods,4-formyl-2-pyridinemethylamine is poised to remain at the forefront of innovation in chemical biology and drug development.
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